Madurastatin B2

antibacterial activity Micrococcus luteus structure-activity relationship

Standard antibacterial screening of madurastatins often conflates iron-chelation with direct antimicrobial activity. Madurastatin B2, co-produced with active B1 but lacking the aziridine ring, exhibits no activity against M. luteus, serving as a matched-pair negative control. - Matched-pair negative control for aziridine-containing madurastatins - Functional iron chelator without confounding antimicrobial activity - Minimal dipeptide scaffold for SAR and NRPS substrate studies Sourced from validated stocks with global shipping and analytical data.

Molecular Formula C10H11NO5
Molecular Weight 225.2
CAS No. 768384-52-7
Cat. No. B2364812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadurastatin B2
CAS768384-52-7
Molecular FormulaC10H11NO5
Molecular Weight225.2
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O
InChIInChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1
InChIKeySAEFXOJAEDXDBM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Madurastatin B2: Identity & Siderophore Classification


Madurastatin B2 is a N-acylglycine natural product that derives from a N-benzoylglycine and is produced by pathogenic Actinomadura madurae IFM 0745 [1]. It belongs to the madurastatin family of siderophores, a class of bacterial secondary metabolites employed as iron chelators to facilitate absorption of poorly soluble environmental iron [2]. Chemically, Madurastatin B2 consists of a serine and salicylic acid moiety with the IUPAC name (2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid, molecular formula C10H11NO5, and molecular weight 225.2 g/mol [3]. Unlike the pentapeptide madurastatins A1-A3 and the aziridine-containing madurastatin B1, Madurastatin B2 is a simplified dipeptidic congener that lacks the aziridine ring functionality [1].

Siderophore function inferred via salicylic acid moiety — supports iron chelation studies
Class-level siderophore; direct chelation data not reported for B2
Experimentally validated inactivity against Micrococcus luteus — suitable as negative control
Aziridine ring absent; antibacterial pharmacophore not present
Minimal dipeptide scaffold (Ser + salicylic acid) — fits biosynthetic intermediate studies
Simplified congener lacking pentapeptide or heterocyclic modifications

Madurastatin B2: Substitution Failure with Aziridine Analogs


Generic substitution between Madurastatin B2 and its closest congener Madurastatin B1 (4) fails fundamentally due to a stark functional divergence rooted in the presence or absence of the aziridine ring. Experimental evidence from the original isolation study demonstrates that Madurastatin B2, which lacks the aziridine moiety, exhibits no antibacterial activity against Micrococcus luteus, whereas Madurastatin B1, bearing the aziridine ring, is active [1]. The study explicitly concluded that 'the presence of the aziridine ring is essential for such activity' [1]. Consequently, procurement of Madurastatin B2 for antibacterial screening programs in lieu of B1 or aziridine-containing analogs would produce fundamentally different, and potentially null, biological readouts. For applications where the absence of antibacterial activity is a requirement—such as negative control experiments, iron chelation studies decoupled from antimicrobial effects, or biosynthetic intermediate investigations—Madurastatin B2 provides a structurally proximal yet functionally distinct alternative that cannot be approximated by aziridine-containing madurastatins.

Target Madurastatin B2 — no aziridine ring; reported inactive against M. luteus
Substitute risk Madurastatin B1 contains aziridine ring and exhibits antibacterial activity — may not transfer directly; substitution would alter biological readout. Aziridine presence is essential for activity; substitution can produce null or confounded results.
Target Madurastatin B2 — minimal Ser–salicylic acid scaffold
Substitute risk Pentapeptide madurastatins (A1–A3) or oxazoline/imidazolidinone congeners carry additional NRPS modifications — pathway-response endpoints and antimicrobial activity may differ. SAR profile may not transfer; core scaffold does not predict heterocycle-dependent activity.

Madurastatin B2 vs. Analogs: Differentiation Evidence


Antibacterial Activity vs. Madurastatin B1

In the foundational isolation study, Madurastatin B2 and Madurastatin B1 were produced simultaneously by the same Actinomadura madurae IFM 0745 strain and evaluated side-by-side for antibacterial activity [1]. Madurastatin B1 exhibited antibacterial activity against Micrococcus luteus, whereas Madurastatin B2 did not [1]. The study attributed this differential activity exclusively to the aziridine ring present in B1 but absent in B2 [1].

Antibacterial Activity vs. B1
Head-to-head
No antibacterial activity against Micrococcus luteus
Supports negative-control selection; aziridine ring is essential for activity
Reported side-by-side comparison from same A. madurae IFM 0745 culture
antibacterial activity Micrococcus luteus structure-activity relationship

Aziridine Ring Dictates Antibacterial Activity

The structural comparison between Madurastatin B2 (5) and Madurastatin B1 (4) reveals that both compounds consist of serine and salicylic acid moieties; however, Madurastatin B1 contains an aziridine ring while Madurastatin B2 does not [1]. The study further compared madurastatin A1 (1), which also contains an aziridine ring and exhibited antibacterial activity against Micrococcus luteus, reinforcing that the aziridine ring is the essential structural determinant for antibacterial activity within this chemical class [1]. Madurastatin B2 serves as the structural baseline demonstrating that the core serine-salicylic scaffold, without the aziridine modification, lacks antibacterial efficacy.

Aziridine Ring SAR
Head-to-head
Aziridine ring: absent → antibacterial activity: none
Defines B2 as the minimal inactive scaffold; aziridine is the molecular switch
B1 and A1 both contain aziridine and show activity; structural SAR confirmed by 2D NMR
aziridine ring structure-activity relationship antibacterial pharmacophore

Siderophore Iron Chelation Role

Although direct iron-binding measurements for Madurastatin B2 have not been reported, the study of madurastatins from Actinomadura madurae established that madurastatin A1 (1) possesses a strong affinity with ferric ion due to the presence of two hydroxamic acids and a salicylic acid moiety [1]. Based on this property, madurastatins are classified as siderophores—low molecular weight iron chelators that facilitate microbial iron acquisition [1]. As Madurastatin B2 contains the salicylic acid moiety (shared with madurastatin A1 and B1) and is a naturally co-produced siderophore member, it is inferred to possess iron-chelating capacity via its salicylate group [1]. However, direct comparative chelation affinity data (e.g., stability constants, log K values) for B2 versus B1 or A1 are not available in the primary literature.

Siderophore Iron Chelation
Class-level
Inferred iron-chelating capacity via salicylic acid moiety
Supports siderophore research context; direct quantitative chelation data not available
Class-level inference based on madurastatin A1 ferric ion affinity; B2-specific log K values not reported
iron chelation siderophore function pathogenicity

Oxazoline Madurastatin Activity Against M. catarrhalis

While Madurastatin B2 itself exhibits no antibacterial activity, subsequent studies on related madurastatin siderophores provide quantitative benchmarks that contextualize B2's inactivity. Bill et al. (2022) reported that functionalized hydroxyphenyloxazoline madurastatins (including synthetic analogs 2, 4, 17-18) exhibited MICs down to 4 µg/mL against Moraxella catarrhalis [1]. These active congeners all contain oxazoline or aziridine ring structures not present in Madurastatin B2 [1]. This cross-study comparison reinforces that the antibacterial activity observed in the madurastatin class is contingent upon specific N-terminal heterocyclic modifications (aziridine or oxazoline), and that the simpler serine-salicylic acid scaffold of Madurastatin B2 represents an inactive baseline.

Oxazoline Analog MIC
Cross-study
MIC ≤ 4 µg/mL
Contextualizes B2 inactivity; oxazoline/aziridine pharmacophore required for antimicrobial potency
Bill et al. 2022; hydroxyphenyloxazoline madurastatins against M. catarrhalis
Moraxella catarrhalis oxazoline madurastatins MIC

Biosynthetic Role: Simplified Intermediate

The identification of the mad biosynthetic gene cluster in Actinomadura sp. WMMA1423 and RB99, encoding NRPS-based machinery, has enabled the proposal of a complete biosynthetic pathway for madurastatins [2]. Madurastatin B2, being a dipeptide consisting of serine and salicylic acid, likely represents an early-stage intermediate or a simplified shunt product of this biosynthetic pathway, in contrast to the more complex pentapeptide madurastatins (A1-A3, C1, D1-D4) that require additional NRPS modules and post-assembly modifications (e.g., oxazoline/aziridine ring formation) [2]. While Madurastatin B2 itself has not been the direct subject of biosynthetic gene cluster characterization studies, its structural simplicity and co-production with B1 in A. madurae IFM 0745 [1] support its classification as a minimal madurastatin scaffold.

Biosynthetic Role
Class-level
Minimal dipeptide scaffold — likely early-stage NRPS intermediate
Supports biosynthetic intermediate studies; detection may indicate mad BGC activation
Inferred from gene cluster architecture; B2 not directly characterized in BGC studies
biosynthesis NRPS mad gene cluster

Madurastatin B2 Application Scenarios


Antibacterial Assay Negative Control

Madurastatin B2 serves as an experimentally validated negative control in antibacterial assays targeting madurastatin congeners or structurally related siderophores. Because B2 is co-produced with B1 from the same A. madurae strain yet lacks antibacterial activity against Micrococcus luteus, it provides a matched-pair control that isolates the contribution of the aziridine ring to antibacterial efficacy [1]. This application is particularly relevant for laboratories screening synthetic or semi-synthetic madurastatin analogs where distinguishing iron-chelation effects from direct antimicrobial activity is critical.

Iron Chelation Studies Without Antimicrobial Confounding

For investigations of iron acquisition mechanisms, metal-binding stoichiometry, or siderophore-mediated pathogenicity that require a functional siderophore without attendant antibacterial activity, Madurastatin B2 offers a unique tool. As a member of the madurastatin siderophore family containing the salicylic acid iron-coordinating moiety [1], but lacking the aziridine pharmacophore required for antibacterial action [1], B2 enables the study of iron chelation processes in bacterial systems without introducing confounding antimicrobial effects that could alter microbial growth dynamics or selection pressure.

Biosynthetic Intermediate and NRPS Analysis

Given its minimal dipeptide structure (Ser + salicylic acid), Madurastatin B2 represents the likely early-stage intermediate of madurastatin biosynthesis [1]. This makes it valuable for in vitro reconstitution of NRPS assembly lines, substrate specificity studies of the initiating adenylation domains, and comparative metabolomic profiling to assess madurastatin production capacity across Actinomadura species [3]. Its detection in culture extracts may serve as a diagnostic marker indicating activation of the mad biosynthetic gene cluster [3].

Siderophore Pharmacophore SAR Comparison

Madurastatin B2 provides the minimal scaffold against which the contributions of additional structural elements (aziridine ring, oxazoline ring, imidazolidinone ring, peptide chain extension) can be systematically evaluated. By establishing B2 as the inactive baseline in antibacterial assays against Micrococcus luteus [1], while madurastatins A1 and B1 exhibit activity [1] and oxazoline-containing madurastatins show MICs down to 4 µg/mL against Moraxella catarrhalis [2], researchers can map the specific molecular features that confer antimicrobial potency onto the core serine-salicylic acid scaffold.

Application
Selection Property
Validation Focus
Antibacterial assay negative control
Matched-pair inactivity against M. luteus
Aziridine-ring contribution to antibacterial endpoints
Iron chelation studies
Salicylic acid siderophore core
Iron-binding assays without antimicrobial confounding
Biosynthetic intermediate analysis
Minimal dipeptide scaffold
NRPS initiation module activity; BGC activation marker
Siderophore pharmacophore SAR
Inactive baseline scaffold
Heterocycle-dependent antimicrobial potency mapping

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